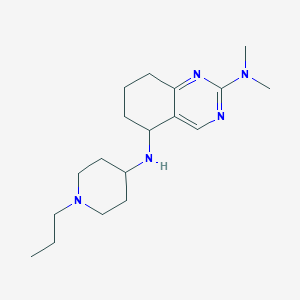![molecular formula C15H22ClN5O B6033950 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride, also known as AE-941 or Neovastat, is a naturally occurring antiangiogenic compound. It is derived from cartilage of marine fish and has been found to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride involves inhibition of several key angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also targets other signaling pathways involved in angiogenesis, such as the PI3K/AKT/mTOR pathway. By blocking these pathways, 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride prevents the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, anti-inflammatory effects, and immunomodulatory effects. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby promoting tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride in lab experiments include its potent antiangiogenic properties, which make it a potential candidate for cancer treatment. It is also a naturally occurring compound, which makes it relatively safe and non-toxic. However, its complex synthesis method may limit its availability and scalability in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride, including:
1. Clinical trials to evaluate its efficacy and safety in cancer treatment
2. Development of more efficient and scalable synthesis methods
3. Investigation of its potential use in combination with other cancer treatments
4. Identification of biomarkers that can predict response to 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride treatment
5. Exploration of its potential use in other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Métodos De Síntesis
The synthesis of 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride involves the extraction and purification of cartilage from marine fish. The cartilage is then subjected to a series of chemical and enzymatic treatments to obtain the active compound, which is further purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has been extensively studied for its antiangiogenic properties, which make it a potential candidate for cancer treatment. It has been shown to inhibit the growth of new blood vessels, which is essential for tumor growth and metastasis. 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has also been found to have anti-inflammatory and immunomodulatory effects, which further enhances its therapeutic potential.
Propiedades
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O.ClH/c1-19-7-9-20(10-8-19)15-17-13-5-3-2-4-12(13)14(18-15)16-6-11-21;/h2-5,21H,6-11H2,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHSMBOGQKITGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)
![7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6033895.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6033912.png)
![ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033918.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6033944.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)
![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)